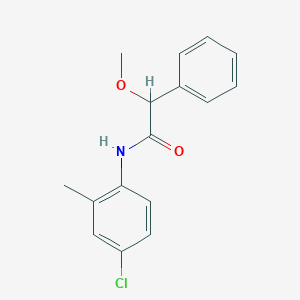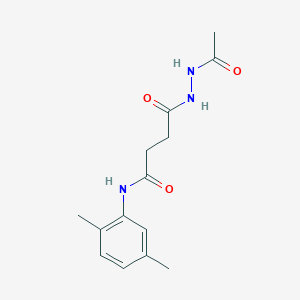![molecular formula C20H23BrO3 B3936723 4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B3936723.png)
4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene
Vue d'ensemble
Description
4-allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ABPBM and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ABPBM is not fully understood. However, studies have shown that ABPBM inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth, angiogenesis, and beta-amyloid aggregation. ABPBM has also been shown to activate various transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
ABPBM has been shown to have various biochemical and physiological effects. In cancer cells, ABPBM induces apoptosis and inhibits angiogenesis, leading to a decrease in tumor growth. In Alzheimer's disease, ABPBM inhibits the aggregation of beta-amyloid peptides, leading to a decrease in neurotoxicity. ABPBM also has anti-inflammatory and antioxidant properties, leading to a decrease in inflammation and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ABPBM in lab experiments is its potential therapeutic applications in various fields of scientific research. ABPBM has shown promising results in the treatment of cancer, Alzheimer's disease, and various inflammatory and oxidative stress-related diseases. However, one of the limitations of using ABPBM in lab experiments is its complex synthesis method, which may limit its availability and reproducibility.
Orientations Futures
There are many future directions for the research of ABPBM. One direction is to further investigate its potential therapeutic applications in various fields of scientific research. Another direction is to further understand its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient and reproducible synthesis methods for ABPBM.
Applications De Recherche Scientifique
ABPBM has shown potential therapeutic applications in various fields of scientific research. One of the most promising applications of ABPBM is in the treatment of cancer. ABPBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABPBM has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides. Additionally, ABPBM has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,9-12,15H,1,6-8,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOFNVXYGNEQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(2-bromophenoxy)butoxy]-2-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B3936651.png)
![2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol](/img/structure/B3936661.png)
![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3936671.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3936686.png)
![6-tert-butyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936694.png)
![8-(4-chlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936703.png)

![1-(2-furyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3936719.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936730.png)
![1-isopropyl-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B3936735.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)